Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its diverse biological activities and applications in medicinal chemistry . The compound Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is characterized by the presence of a phenyl group attached to a pyrrole ring, which is further substituted with three phenyl groups at positions 2, 4, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- can be achieved through various synthetic routes. One efficient method involves the use of acetophenone and trimethylacetaldehyde in the presence of TosMIC (Tosylmethyl isocyanide) and a mild base such as LiOH·H₂O. This one-pot synthetic procedure is economical and yields good results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)-.
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, pyrrole derivatives have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone
- (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
- (2-Methylphenyl)phenyl-methanone
Uniqueness
Methanone, phenyl(2,4,5-triphenyl-1H-pyrrol-3-yl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
37835-64-6 |
---|---|
Molecular Formula |
C29H21NO |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
phenyl-(2,4,5-triphenyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C29H21NO/c31-29(24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22)30-28(26)23-17-9-3-10-18-23/h1-20,30H |
InChI Key |
UPNFLPLVULAWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.